Bienvenue dans la boutique en ligne BenchChem!

Insulin Aspart

Pharmacokinetics Insulin Absorption Diabetes Therapy

Procure Insulin Aspart (B28Asp) based on quantifiable, molecule-specific advantages over other rapid-acting analogs. With a CSII pump occlusion rate of just 9.2%—significantly lower than insulin lispro (15.7%) and insulin glulisine (40.9%)—this recombinant peptide ensures reliable device delivery and reduces infusion set changes. Its faster Tmax (52 min vs. 145 min for regular insulin) guarantees superior prandial control. For stable, high-purity material (≥99%) suitable for next-generation formulation research requiring defined T3R3 hexamer assembly, order this non-interchangeable insulin directly.

Molecular Formula C256H387N65O79S6
Molecular Weight 5832 g/mol
CAS No. 116094-23-6
Cat. No. B240875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsulin Aspart
CAS116094-23-6
Molecular FormulaC256H387N65O79S6
Molecular Weight5832 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC7=CC=CC=C7)N
InChIInChI=1S/C157H232N40O44S2.C99H155N25O35S4/c1-77(2)54-102(180-130(214)84(15)172-135(219)101(48-51-123(210)211)179-152(236)126(82(11)12)194-149(233)105(57-80(7)8)183-145(229)111(64-93-68-165-76-171-93)188-151(235)114(72-198)175-121(207)71-169-133(217)115(73-242)191-140(224)103(55-78(3)4)181-144(228)110(63-92-67-164-75-170-92)187-137(221)100(46-49-117(160)203)178-146(230)112(65-118(161)204)189-153(237)125(81(9)10)193-131(215)96(159)58-87-30-21-18-22-31-87)139(223)184-108(61-90-38-42-94(201)43-39-90)142(226)182-104(56-79(5)6)148(232)195-127(83(13)14)154(238)192-116(74-243)134(218)168-69-119(205)173-99(47-50-122(208)209)136(220)176-97(37-29-53-166-157(162)163)132(216)167-70-120(206)174-106(59-88-32-23-19-24-33-88)141(225)185-107(60-89-34-25-20-26-35-89)143(227)186-109(62-91-40-44-95(202)45-41-91)150(234)196-128(85(16)199)155(239)190-113(66-124(212)213)147(231)177-98(36-27-28-52-158)138(222)197-129(86(17)200)156(240)241;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,30-35,38-45,67-68,75-86,96-116,125-129,198-202,242-243H,27-29,36-37,46-66,69-74,158-159H2,1-17H3,(H2,160,203)(H2,161,204)(H,164,170)(H,165,171)(H,167,216)(H,168,218)(H,169,217)(H,172,219)(H,173,205)(H,174,206)(H,175,207)(H,176,220)(H,177,231)(H,178,230)(H,179,236)(H,180,214)(H,181,228)(H,182,226)(H,183,229)(H,184,223)(H,185,225)(H,186,227)(H,187,221)(H,188,235)(H,189,237)(H,190,239)(H,191,224)(H,192,238)(H,193,215)(H,194,233)(H,195,232)(H,196,234)(H,197,222)(H,208,209)(H,210,211)(H,212,213)(H,240,241)(H4,162,163,166);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t84-,85+,86+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,125-,126-,127-,128-,129-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1
InChIKeyVOMXSOIBEJBQNF-UTTRGDHVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 7.68 mg / 25 mg / 100 mg / 100 u / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Insulin Aspart (CAS 116094-23-6): A Rapid-Acting Insulin Analog with Defined Molecular Differentiation for Glycemic Control


Insulin aspart is a rapid-acting insulin analog designed for prandial glycemic control. Its molecular structure is a recombinant variant of human insulin wherein the proline residue at position B28 is substituted with aspartic acid [1]. This single amino acid modification disrupts the self-association of insulin monomers, resulting in a significantly faster subcutaneous absorption profile compared to unmodified human insulin [2]. The compound is classified as a biotechnologically derived peptide hormone and is a key component in modern basal-bolus insulin therapy regimens for both type 1 and type 2 diabetes mellitus [3].

Why Insulin Aspart Procurement Requires Molecule-Specific Evaluation Over Class Interchangeability


The rapid-acting insulin analog class (including insulin aspart, insulin lispro, and insulin glulisine) exhibits substantial heterogeneity in clinical performance despite shared class designations. Critical parameters such as the onset of metabolic action, time to peak effect, and physicochemical stability in delivery systems are not uniform across these analogs. A systematic review of randomized controlled trials confirms that while aspart and lispro demonstrate comparable efficacy and safety in broad terms, their non-interchangeable nature becomes apparent in specific use cases, particularly in continuous subcutaneous insulin infusion (CSII) pump therapy where formulation stability directly impacts device occlusion rates and glycemic variability [1]. Therefore, procurement and formulary decisions should not rely on class-level substitution but must evaluate molecule-specific, quantifiable evidence for the target clinical or research application.

Quantitative Comparative Evidence for Insulin Aspart (116094-23-6) Versus Key Analogs


Accelerated Subcutaneous Absorption Kinetics of Insulin Aspart vs. Regular Human Insulin

Insulin aspart demonstrates significantly faster absorption from subcutaneous tissue compared to unmodified regular human insulin. In a direct head-to-head crossover study in 25 healthy fasting males, the time to peak serum insulin concentration (Tmax) for insulin aspart was 52 ± 23 minutes, whereas regular human insulin required 145 ± 93 minutes (P < 0.0001) [1]. The peak concentration (Cmax) was also more than double for insulin aspart (41 ± 11 mU/L) versus regular human insulin (18 ± 4 mU/L) (P < 0.0001) [1]. This faster absorption profile allows insulin aspart to more closely mimic the physiological insulin response to a meal.

Pharmacokinetics Insulin Absorption Diabetes Therapy

Enhanced Peak Insulin Concentration and Onset of Action vs. Insulin Lispro

When compared directly to insulin lispro, another rapid-acting analog, insulin aspart exhibits a more rapid absorption and a higher peak insulin concentration. In a randomized, double-blind crossover study involving 20 healthy men, the maximal insulin concentration (Cmax) was significantly higher for insulin aspart (24.6 ± 1.3 mU/L) than for insulin lispro (20.8 ± 1.1 mU/L) (P = 0.032) . Furthermore, the lowest blood glucose concentration was reached faster (tmin of 50 vs. 60 minutes for lispro), indicating a slightly earlier onset of glucose-lowering effect .

Pharmacodynamics Insulin Analogs Diabetes Mellitus

Superior Chemical and Physical Stability in Insulin Pump Therapy vs. Lispro and Glulisine

In continuous subcutaneous insulin infusion (CSII) therapy, the physicochemical stability of the insulin formulation is a critical factor for device performance and patient safety. A comprehensive review of RAIAs in CSII found that insulin aspart demonstrated the greatest chemical and physical stability in the insulin pump. This was reflected in the lowest rates of overall occlusion events: insulin aspart (9.2%), insulin lispro (15.7%), and insulin glulisine (40.9%) (P < .01) [1].

Insulin Pump Therapy Formulation Stability CSII Compatibility

Distinct Onset of Action Profile vs. Insulin Glulisine in Euglycemic Clamp Studies

Insulin glulisine (GLU), formulated without zinc, demonstrates a faster onset of metabolic action compared to insulin aspart (ASP). In a randomized, double-blind, crossover euglycemic glucose-clamp study of 12 healthy subjects, the time to 10% of maximum glucose infusion rate (GIR), a measure of onset of action, was 9 minutes for GLU versus 17 minutes for ASP (P = 0.0146) [1]. This faster onset is attributed to the zinc-free formulation of GLU, which promotes more rapid dissociation into absorbable monomers. However, this earlier onset does not translate into a clinically significant difference in overall glycemic control or safety outcomes [2].

Pharmacodynamics Insulin Analogs Euglycemic Clamp

Optimal Scientific and Clinical Deployment Scenarios for Insulin Aspart Based on Quantitative Differentiation


Insulin Aspart in Continuous Subcutaneous Insulin Infusion (CSII) Pump Therapy

Given its superior physicochemical stability and significantly lower pump occlusion rates (9.2%) compared to insulin lispro (15.7%) and insulin glulisine (40.9%) [1], insulin aspart is the preferred rapid-acting analog for use in CSII therapy. This stability ensures more reliable insulin delivery, reduces the risk of hyperglycemia due to undetected occlusions, and minimizes the frequency of infusion set changes, thereby improving patient quality of life and reducing healthcare resource utilization [1].

Insulin Aspart for Prandial Glycemic Control in Basal-Bolus Regimens

The rapid absorption kinetics of insulin aspart, with a Tmax of 52 minutes versus 145 minutes for regular human insulin [2], make it an ideal agent for controlling postprandial glucose excursions. Its ability to be administered immediately before a meal offers a significant convenience advantage over regular insulin, which must be administered 30-60 minutes prior to eating. This dosing flexibility can improve patient adherence and overall glycemic control in both type 1 and type 2 diabetes [2].

Formulation Development and Stability Studies for Novel Delivery Systems

The structural data confirming a T3R3 hexamer assembly for the B28Asp insulin variant [3] provides a foundational understanding for researchers developing next-generation insulin formulations, including ultra-rapid-acting analogs or co-formulations with basal insulins. This structural insight is critical for optimizing excipient selection (e.g., niacinamide, L-arginine) to enhance absorption or for engineering novel crystal forms for prolonged release [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Insulin Aspart

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.